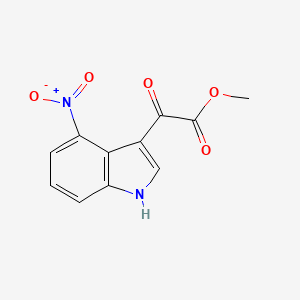
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate
Description
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals This compound is characterized by the presence of a nitro group at the 4-position of the indole ring and an oxoacetate moiety at the 3-position
Properties
Molecular Formula |
C11H8N2O5 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)10(14)6-5-12-7-3-2-4-8(9(6)7)13(16)17/h2-5,12H,1H3 |
InChI Key |
GEFYSMKUMUGKKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Esterification: The nitrated indole is then subjected to esterification with methyl oxalyl chloride in the presence of a base such as pyridine to form the oxoacetate moiety at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl (4-amino-1H-indol-3-yl)(oxo)acetate.
Substitution: Various substituted indole derivatives.
Hydrolysis: 4-nitro-1H-indole-3-carboxylic acid.
Scientific Research Applications
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives such as:
Methyl (4-amino-1H-indol-3-yl)(oxo)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl (4-chloro-1H-indol-3-yl)(oxo)acetate:
Methyl (4-methyl-1H-indol-3-yl)(oxo)acetate: The presence of a methyl group alters its steric and electronic properties, influencing its reactivity and biological interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


